Cas no 1856-05-9 (Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)-)

Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)- structure
1856-05-9 structure
Productnaam:Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)-
CAS-nummer:1856-05-9
MF:C30H54OSi
MW:458.834670543671
CID:185004
PubChem ID:102173

Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)- Chemische en fysische eigenschappen

Naam en identificatie

    • Cholest-5-ene,3-[(trimethylsilyl)oxy]-, (3b)-
    • O-TRIMETHYLSILYLCHOLESTEROL
    • 5A-Cholesten-3-one,TMS
    • Cholesterol TMS
    • Cholesterol trimethylsilyl ester
    • Cholesterol trimethylsilyl ether
    • Cholesterol,mono-TMS
    • cholesterol-3-TMS
    • Epicholesterol TMS
    • O-TRIMETHYLSILYLCHLOLESTEROL
    • Cholesterol, mono-TMS
    • 5A-Cholesten-3-one, TMS
    • 3β-(Trimethylsiloxy)cholest-5-ene
    • Silane, (cholesteryloxy)trimethyl-
    • 3beta-(Trimethylsiloxy)cholest-5-ene
    • 3-[(Trimethylsilyl)oxy]cholest-5-ene-, 3.beta-
    • Silane, [[(3.beta.)-cholest-5-en-3-yl]oxy]trimethyl-
    • Monotrimethylsilyl derivative of Cholesterol
    • Cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3.beta.)-
    • Cholest-5-ene, 3-((trimethylsilyl)oxy)-, (3beta)-
    • EINECS 217-455-8
    • Cholesterol, TMS derivative
    • 3.beta.-(Trimethylsiloxy)cholest-5-ene
    • 5-Cholesten-3-.beta.-ol, TMS
    • Silane, (((3beta)-cholest-5-en-3-yl)oxy)trimethyl-
    • cholesterol tms ether
    • 1856-05-9
    • DTXSID70883761
    • Cholesterol, TMS
    • 5-CHOLESTEN-3BETA-YL TRIMETHYLSILYL ETHER
    • Cholest-5-en-3.beta.-ol-, TMS
    • (((3beta)-Cholest-5-en-3-yl)oxy)trimethylsilane
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane
    • CBVJJGRSRFXUPK-OCBUSCMESA-N
    • Q63392269
    • Inchi: InChI=1S/C30H54OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h12,21-22,24-28H,9-11,13-20H2,1-8H3
    • InChI-sleutel: CBVJJGRSRFXUPK-UHFFFAOYSA-N
    • LACHT: CC(CCCC(C1CCC2C3CC=C4CC(CCC4(C)C3CCC12C)O[Si](C)(C)C)C)C

Berekende eigenschappen

  • Exacte massa: 458.39400
  • Monoisotopische massa: 458.394392876g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 7
  • Complexiteit: 689
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 9.2Ų

Experimentele eigenschappen

  • PSA: 9.23000
  • LogboekP: 9.24790

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